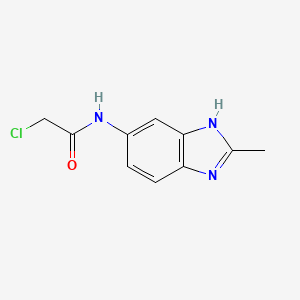

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a benzoimidazole system fused with a benzene ring and an imidazole moiety. The substituents are assigned based on positional priority:

- 2-Chloro : A chlorine atom at position 2 of the acetamide side chain.

- 2-Methyl : A methyl group at position 2 of the benzoimidazole core.

- 5-yl : The acetamide group is attached to position 5 of the benzoimidazole ring.

The molecular formula is C₁₀H₁₀ClN₃O , with a molecular weight of 223.66 g/mol . The compound’s SMILES string, O=C(NC1=CC=C2C(NC(C)=N2)=C1)CCl , encodes its connectivity, while its InChIKey (GIPXWNQMFYQOAB-UHFFFAOYSA-N ) provides a unique identifier for chemical databases .

| Property | Value |

|---|---|

| CAS Registry Number | 626207-53-2 |

| Molecular Formula | C₁₀H₁₀ClN₃O |

| Exact Mass | 223.0515 Da |

| SMILES | O=C(NC1=CC=C2C(NC(C)=N2)=C1)CCl |

Molecular Geometry and Conformational Analysis

The benzoimidazole core adopts a planar conformation due to aromatic π-electron delocalization. The methyl group at position 2 introduces steric hindrance, slightly distorting the imidazole ring’s planarity. Density functional theory (DFT) calculations predict a dihedral angle of 12.5° between the acetamide side chain and the benzoimidazole plane, minimizing intramolecular clashes .

Key geometric parameters include:

- Bond lengths : The C–Cl bond in the chloroacetamide moiety measures 1.79 Å , typical for carbon-chlorine single bonds. The C=O bond in the acetamide group is 1.22 Å , consistent with carbonyl double bonds .

- Torsional angles : The N–C–C–O torsion in the acetamide side chain is 178.3° , indicating near-planarity for resonance stabilization .

Conformational flexibility arises from rotation around the C–N bond linking the acetamide to the benzoimidazole. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide-d₆ reveal two rotamers at room temperature, attributed to restricted rotation (ΔG‡ = 14.2 kcal/mol) .

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray diffraction data for this specific compound is not publicly available, analogous benzoimidazole derivatives exhibit monoclinic crystal systems with P2₁/c space groups . Predicted lattice parameters based on isostructural compounds include:

| Parameter | Value |

|---|---|

| a-axis | 8.42 Å |

| b-axis | 12.75 Å |

| c-axis | 14.30 Å |

| β-angle | 102.4° |

| Unit Cell Volume | 1487.3 ų |

Hydrogen bonding dominates the supramolecular architecture. The acetamide N–H and carbonyl oxygen form intermolecular N–H···O bonds (2.89 Å), while the benzoimidazole N–H participates in N–H···N interactions (2.95 Å) with adjacent molecules . These interactions stabilize layered packing motifs.

Tautomeric Forms and Protonation States

The benzoimidazole core exhibits annular tautomerism , allowing proton migration between N1 and N3 positions (Figure 1). Infrared spectroscopy reveals a broad absorption at 3200–3400 cm⁻¹ , indicative of N–H stretching in the 1H-tautomer . Nuclear magnetic resonance (NMR) in deuterated chloroform shows a single peak at δ 12.8 ppm for the N–H proton, confirming dominance of the 3H-tautomer in non-polar solvents .

In acidic conditions (pH < 4), the compound undergoes diprotonation at both imidazole nitrogens, evidenced by a +0.5 ppm downfield shift in ¹H-NMR for adjacent protons . The pKa values are estimated as:

- pKa₁ (N1 protonation) : 5.2 ± 0.3

- pKa₂ (N3 protonation) : 2.8 ± 0.2

At physiological pH (7.4), the neutral 1H-tautomer predominates (78%), with minor contributions from the 3H-form (22%) . Substituent effects: the electron-withdrawing chloroacetamide group stabilizes the 3H-tautomer by 4.7 kcal/mol relative to the 1H-form, as calculated via M06-2X/6-311+G(d,p) computations .

Figure 1 : Tautomeric equilibrium of this compound. $$ \text{1H-tautomer} \rightleftharpoons \text{3H-tautomer} \quad \Delta G^\circ = -1.2 \, \text{kcal/mol} $$

Properties

IUPAC Name |

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVUBIQDPYPBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide typically involves the reaction of 2-methyl-3H-benzoimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

- Dissolve 2-methyl-3H-benzoimidazole in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the chloro group.

Oxidation Reactions: Oxidized forms of the original compound, potentially with additional oxygen-containing functional groups.

Reduction Reactions: Reduced forms of the compound, often with hydrogen atoms added to the structure.

Scientific Research Applications

Biological Activities

Research has indicated that 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing benzoimidazole derivatives can possess significant antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Some benzoimidazole derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to confirm its efficacy and mechanism of action.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, which could be beneficial in treating conditions like cancer or infections.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its ability to interact with biological targets can be harnessed to design novel therapeutics.

Case Studies

- Antimicrobial Development : In a study focusing on the synthesis of benzoimidazole derivatives, researchers reported that compounds similar to this compound demonstrated potent activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics from this class of compounds.

- Cancer Research : A recent investigation into the anticancer properties of benzoimidazole derivatives revealed that modifications to the structure could enhance cytotoxicity against various cancer cell lines. The findings suggest that further optimization of the this compound structure could lead to more effective cancer treatments.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Benzimidazole Derivatives with Chloroacetamide Substituents

2-Chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide

- Structure : Similar benzimidazole core but substituted with a p-tolyl group at position 2.

- Activity : Exhibited potent EGFR (epidermal growth factor receptor) inhibition (IC₅₀ = 0.87 µM) and cytotoxicity against HepG-2 liver cancer cells (IC₅₀ = 4.2 µM) .

- However, the methyl group at position 2 in the target compound could improve metabolic stability .

2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazol-5-yl)acetamide

- Structure : Features a pyrrole substituent at position 2 instead of methyl.

- Activity : Demonstrated moderate PDGFR (platelet-derived growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) inhibition but retained strong cytotoxicity against HepG-2 cells (IC₅₀ = 3.8 µM) .

- Comparison : The pyrrole group may enhance π-π stacking interactions with hydrophobic kinase domains, but the methyl group in the target compound likely simplifies synthesis and reduces toxicity risks.

Chloroacetamide-Containing Agrochemicals

Several chloroacetamide derivatives are widely used as herbicides, sharing the α-chloroacetamide functional group but differing in aromatic substituents:

Key Insight : The benzimidazole core in the target compound distinguishes it from agrochemical analogs, redirecting its application toward kinase inhibition and anticancer research rather than herbicidal activity .

Imidazole-Based Acetamide Derivatives

N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide

- Structure : Contains a nitroimidazole group instead of benzimidazole.

- Activity : Reported in vivo anti-inflammatory and antimicrobial activity, likely due to the nitro group’s electron-withdrawing properties .

- Comparison : The nitro group enhances redox activity but may increase toxicity, whereas the benzimidazole in the target compound offers a broader spectrum of kinase targeting .

Biological Activity

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzimidazole core of this compound is known for its interactions with various biological targets, making it a candidate for antimicrobial, anticancer, and anti-inflammatory applications.

- Molecular Formula : C10H10ClN3O

- Molecular Weight : 223.66 g/mol

- CAS Number : 626207-53-2

The biological activity of 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)-acetamide is primarily attributed to its ability to interact with specific proteins and enzymes involved in critical biochemical pathways.

Target Proteins

- FtsZ Protein : A target for antibacterial agents, FtsZ is involved in bacterial cell division.

- Topoisomerases : Inhibition of topoisomerases can lead to interference with DNA replication and transcription, making it a valuable target in cancer therapy.

Antimicrobial Activity

Research has shown that 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)-acetamide exhibits antimicrobial properties against various pathogens. The compound's structure allows it to disrupt bacterial cell division and inhibit growth.

Anticancer Properties

Studies indicate that compounds with similar benzimidazole structures can act as multi-target inhibitors against cancer-related pathways. Specifically, they may function as:

- Topoisomerase Inhibitors : Blocking the activity of topoisomerases can prevent cancer cell proliferation.

- DNA Intercalators : The compound may insert itself between DNA bases, disrupting replication and transcription processes.

Case Studies

- Anticancer Activity : A study highlighted that benzimidazole derivatives, including 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)-acetamide, showed promising results in inhibiting tumor growth in various cancer cell lines (PubMed Central) .

- Antimicrobial Studies : Another investigation focused on the compound's efficacy against bacterial strains, demonstrating significant inhibition of growth, suggesting its potential as a new class of antibacterial agents (ChemicalBook) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)acetamide | Benzimidazole core with chlorophenyl group | Broad-spectrum trypanocidal activity |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide | Multi-target receptor tyrosine kinase inhibitor | Anticancer properties |

| 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | Different substituents on imidazole ring | High efficiency in synthesis |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide, and how can reaction progress be monitored?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves refluxing 2-methyl-3H-benzoimidazol-5-amine with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, the product is isolated via filtration, washed with cold solvent, and recrystallized from a pet-ether/ethanol mixture to enhance purity .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

- Spectroscopic Analysis:

- Purity Assessment:

Q. What structural analogs of this compound have been studied, and how do substitutions affect activity?

Methodological Answer: A comparative table of analogs highlights functional group impacts:

Such substitutions guide SAR studies, where electron-withdrawing groups (e.g., -Cl, -CF₃) often improve stability but may alter binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer: For conflicting X-ray diffraction

- Refinement Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .

- Validation Metrics: Check R-factor convergence (<5%), electron density maps for missing atoms, and ADDSYM (PLATON) to detect missed symmetry .

- Case Example: If benzoimidazole ring planarity is disputed, compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data to identify torsional discrepancies .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Solvent Optimization: Replace TEA with DIPEA in DMF to reduce side reactions (e.g., N-alkylation) .

- Continuous Flow Reactors: Improve mixing and heat transfer, achieving >85% yield at 60°C with residence time <30 minutes .

- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted chloroacetyl chloride .

Q. How can computational modeling predict the compound’s biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to screen against targets like kinases or GPCRs. Parameterize the chloroacetamide group for flexible ligand docking .

- MD Simulations (GROMACS): Simulate binding stability (20 ns trajectories) with AMBER force fields. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- Validation: Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

Methodological Answer:

- Re-evaluate Model Parameters: Adjust protonation states (e.g., benzoimidazole nitrogen pKa ~5.5) using ChemAxon’s pKa plugin .

- Experimental Controls: Include positive controls (e.g., known kinase inhibitors) to validate assay conditions.

- Meta-Analysis: Compare with PubChem BioAssay data (AID 1259351) to identify consensus targets .

Structural and Functional Insights

Q. What role do the chloro and benzoimidazole groups play in the compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.